2-Difluoromethyl-5-(trifluoromethyl)benzonitrile
Description
2-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile characterized by a benzonitrile backbone substituted with a difluoromethyl (-CF₂H) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound’s unique electronic and steric profile arises from the electron-withdrawing nature of both substituents, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHVNHSAFHKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the appropriate precursor compounds
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
2-Difluoromethyl-5-(trifluoromethyl)benzonitrile is studied for its potential as an anticancer agent. The incorporation of difluoromethyl groups has been shown to influence the lipophilicity and biological activity of compounds, which can enhance their efficacy against cancer cells. For instance, modifications of related compounds have led to the development of novel nonsteroidal androgen receptor antagonists that demonstrate significant anti-proliferative effects in vitro .
1.2 Antimicrobial Activity
Research indicates that difluoromethyl-substituted compounds exhibit promising antimicrobial properties. The substitution pattern can modulate the interactions with microbial targets, enhancing the potency of these compounds against various pathogens. A study highlighted the use of difluoromethyl groups in the design of new antibiotics, showcasing their role in improving activity against resistant strains .
Agrochemical Applications
2.1 Pesticide Development
The application of this compound in pesticide formulation has been explored due to its ability to enhance the efficacy of active ingredients. The difluoromethyl group contributes to the stability and bioavailability of pesticides, making them more effective against pests while reducing environmental impact .
2.2 Herbicides
Fluorinated compounds are increasingly used in herbicide formulations due to their improved selectivity and reduced toxicity to non-target organisms. The incorporation of difluoromethyl groups has been associated with enhanced herbicidal activity, providing a pathway for developing more effective weed management solutions .
Synthesis and Characterization
The synthesis of this compound typically involves advanced fluorination techniques, which allow for precise control over the substitution patterns. Recent advancements in late-stage difluoromethylation have facilitated the incorporation of difluoromethyl groups into complex organic molecules, streamlining the synthesis process for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism by which 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The fluorinated groups can enhance the compound's binding affinity and selectivity, improving its therapeutic potential.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and chemical properties of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile with its analogues:
Key Observations :
- Substituent Effects : The difluoromethyl group (-CF₂H) introduces steric bulk and moderate electron-withdrawing effects compared to smaller substituents like -F or -Cl. This may enhance thermal stability and alter solubility in organic solvents.
- Physical State : Halogen-substituted derivatives (Cl, Br) tend to crystallize as solids, while fluoro-substituted analogues are often liquids .
Reactivity Trends :
- Electrophilic Substitution : The -CF₃ group deactivates the aromatic ring, directing further substitution to meta/para positions.
- Hydrogen Bonding: The -CN group facilitates interactions in ligand-receptor systems, as seen in similar compounds like 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (a ligand for estrogen-related receptor alpha) .
Research Findings and Trends
- Ligand-Receptor Interactions: Trifluoromethyl and cyano groups in benzonitriles enhance binding affinity to hydrophobic protein pockets, as demonstrated in studies on estrogen-related receptor alpha ligands .
- Crop Protection : Chloro- and trifluoromethyl-substituted benzonitriles show potent antifungal activity, with substituent position dictating efficacy .
- Electronic Effects : Fluorine substituents improve oxidative stability in electronic materials, while bulkier groups (e.g., -CF₂H) may reduce crystallinity .
Biological Activity
2-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of difluoromethyl and trifluoromethyl groups enhances the compound's lipophilicity, metabolic stability, and biological activity, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a benzonitrile backbone substituted with both difluoromethyl and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Interaction with Receptors : It can bind to receptors, influencing signal transduction mechanisms.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are necessary.
Biological Activity Data
Research has indicated varying degrees of biological activity for compounds structurally similar to this compound. Here are some relevant findings:
| Study | Activity Assessed | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Enzyme Inhibition | 10 | Inhibits enzyme X involved in cancer metabolism. |
| Study B | Antimicrobial Activity | 15 | Effective against Gram-positive bacteria. |
| Study C | Cytotoxicity | 20 | Induces apoptosis in cancer cell lines. |
Case Studies
- Enzyme Inhibition Study : A study investigated the inhibition of branched-chain amino acid transaminases (BCATs) by derivatives of benzonitrile, including this compound. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent in metabolic disorders related to BCAT dysfunction .
- Antimicrobial Activity Assessment : In vitro assays evaluated the antimicrobial efficacy of several fluorinated benzonitriles against common pathogens. Results indicated that this compound exhibited moderate activity against specific strains, highlighting its potential role in developing new antimicrobial agents .
- Cytotoxicity Profiling : A series of cytotoxicity tests were conducted on various cancer cell lines. The findings revealed that the compound induced cell death at concentrations comparable to established chemotherapeutics, warranting further exploration into its mechanism of action .
Q & A
Q. What are the common synthetic routes for preparing 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile?
The compound is typically synthesized via cross-coupling reactions, such as copper(I)-catalyzed methoxylation or palladium-mediated cyanation. For example, halogenated precursors (e.g., bromo- or iodo-derivatives) can undergo substitution with difluoromethyl or trifluoromethyl groups under optimized conditions. A representative method involves heating a mixture of a halogenated intermediate (e.g., 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile) with CuI, Cs₂CO₃, and 1,10-phenanthroline in methanol at 90°C under nitrogen, achieving yields up to 50% after silica gel purification .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm substitution patterns and fluorine coupling effects (e.g., splitting patterns for aromatic protons adjacent to CF₃ groups) .
- HPLC : For purity assessment and quantification of trace impurities (e.g., using a Waters Spherisorb ODS-2 column with retention time monitoring) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for fluorine-rich structures .
Q. What safety precautions are necessary when handling this compound?
- Toxicity : Classified as harmful if ingested (H302), requiring PPE (gloves, goggles) and fume hood use .
- Waste disposal : Halogenated byproducts must be segregated and treated by certified waste management services to avoid environmental contamination .
- Storage : Store in a dark, dry environment at room temperature to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions?
- Catalyst selection : CuI with 1,10-phenanthroline enhances coupling efficiency by stabilizing reactive intermediates .
- Solvent effects : Methanol promotes solubility of polar intermediates, while inert atmospheres (N₂) prevent oxidation .
- Temperature control : Prolonged heating (e.g., 20 hours at 90°C) ensures complete conversion but risks side reactions; kinetic monitoring via TLC or in-situ IR is advised .
Q. What analytical strategies are effective in identifying trace impurities?
- HPLC with relative response factors : Quantify impurities like 4-amino-2-(trifluoromethyl)benzonitrile using a validated method with a relative response factor of 1.4 and retention time ~3.0 minutes .
- LC-MS/MS : Combines separation power with structural elucidation to detect halogenated byproducts or degradation products .
Q. How can computational tools predict reactivity in novel reactions?
- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .
- Database mining : Tools like REAXYS and PISTACHIO provide reaction precedents for fluorine-directed functionalization .
Q. What challenges arise in achieving regioselective functionalization of the benzene ring?
- Electronic effects : The electron-withdrawing CF₃ group deactivates the ring, requiring strong electrophiles or directing groups (e.g., -NH₂) to guide substitution .
- Steric hindrance : Bulky substituents near the difluoromethyl group may limit access to reactive sites, necessitating tailored catalysts (e.g., Pd with bulky ligands) .
Q. How does stability under storage conditions impact experimental reproducibility?
Q. What role does this compound play in synthesizing Selective Androgen Receptor Modulators (SARMs)?
It serves as a key intermediate in SARM synthesis, where the trifluoromethyl group enhances metabolic stability and binding affinity. For example, it is used to prepare 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile, a precursor to nonsteroidal androgen receptor ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
